Cefodizime sodium

Overview

Description

Cefodizime Sodium is the sodium salt form of cefodizime, a third-generation, aminothiazolyl cephalosporin for parenteral use. Cefodizime has broad-spectrum activity and is stable to most beta-lactamases.

Scientific Research Applications

Antibacterial Efficacy

Cefodizime sodium has been evaluated for its efficacy in treating various infections. For instance, it was compared with ceftriaxone sodium in treating gonorrhea, showing similar effectiveness but with a significantly lower recurrence rate for cefodizime (L. Bi, 2013). Additionally, its antibacterial activities against various pathogens, both in vitro and in vivo, have been assessed, demonstrating remarkable potency against most gram-negative and gram-positive bacteria, including pneumococcus and beta streptococcus (Dai Zhi & Zhan Shengli, 2007).

Pharmacokinetics and Stability

The pharmacokinetic characteristics of cefodizime have been studied in different patient populations. For example, a study on critically ill elderly patients revealed pharmacokinetics comparable to those reported in healthy volunteers (B. Meyer et al., 2006). Furthermore, the stability of this compound in various solutions, such as 10% glucose injection and normal saline, has been investigated, indicating its stability within certain time frames (Xu Yong-jun, 2007).

Nucleation and Growth Mechanism

Research into the physical and chemical properties of this compound has shed light on its nucleation and growth mechanism in different solvent compositions. This includes studies on its induction time and the role of solvent composition in the nucleation process, providing insights into the optimal conditions for its crystallization (Xinwei Zhang et al., 2013).

Effects on Immune Responses

Cefodizime has also been studied for its potential immunomodulating activities. Investigations into its influence on cellular and humoral immune responses in mice models have been conducted, comparing its effects with those of other cephalosporin antibiotics (G. Pulverer, 2005).

Mechanism of Action

Target of Action

Cefodizime Sodium is a bactericidal antibiotic that primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

This compound operates through a mechanism of action common to beta-lactam antibiotics, targeting the bacterial cell wall . Specifically, it binds to and inactivates penicillin-binding proteins, which are essential for the synthesis of the bacterial cell wall . By inhibiting PBPs, this compound disrupts the cell wall construction, leading to cell lysis and ultimately the death of the bacterial cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. The inactivation of penicillin-binding proteins disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Pharmacokinetics

Intramuscular this compound bioavailability ranges from 90% to 100% . It distributes into many tissues and is approximately 81% bound to plasma proteins, chiefly albumin . The drug reaches minimum inhibitory concentrations approximately 2–3 hours after administration, maintaining it for several hours afterwards . The pharmacokinetic profile is significantly altered in patients with a creatinine clearance less than 30 ml/min, leading to a three- to five-fold increase in half-life . Accordingly, the dose should be reduced to 50% of normal, at the same dosing interval .

Result of Action

The result of this compound’s action is the eventual death of the bacterial cell . This bactericidal effect is particularly potent against rapidly dividing bacteria, making it an effective treatment for acute bacterial infections .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, this compound may decrease the excretion rate of Abacavir, which could result in a higher serum level . The therapeutic efficacy of Sodium citrate can be decreased when used in combination with this compound

Safety and Hazards

Future Directions

Cefodizime demonstrated superior clinical efficacy that what could be predicted from its in vitro experimental results . Certain immunomodulatory properties of the drug might account for its increased in vivo activity against specific bacterial species . These immunomodulatory properties stimulate some phagocyte and lymphocyte cellular functions when they have been impaired .

Biochemical Analysis

Biochemical Properties

Cefodizime sodium plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets penicillin-binding proteins (PBPs) 1A/B, 2, and 3, which are essential for bacterial cell wall synthesis . By binding to these PBPs, this compound inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death . Additionally, this compound has been shown to increase the expression of toll-like receptor 4 (TLR-4) in neutrophils stimulated by Klebsiella pneumoniae infection, affecting cytokine production in the stimulated cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to stimulate some functions of phagocytic and lymphocytic cells, restoring them when impaired . This immunomodulatory property enhances the body’s ability to clear bacterial infections. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by interacting with toll-like receptors and other immune-related proteins . These interactions lead to the production of cytokines and other signaling molecules that help coordinate the immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with penicillin-binding proteins (PBPs) and subsequent inhibition of bacterial cell wall synthesis . By binding to PBPs 1A/B, 2, and 3, this compound prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall . This inhibition leads to cell lysis and death. Additionally, this compound’s immunomodulatory properties involve the upregulation of toll-like receptor 4 (TLR-4) expression in neutrophils, which affects cytokine production and enhances the immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound maintains its minimum inhibitory concentrations for several hours after administration, ensuring sustained antibacterial activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound positively influences immunological parameters in a dose-dependent manner . In most investigations, a bell-shaped dose-response relationship was observed, where higher doses returned activity to near-baseline levels . This finding is typical of most immunomodulating agents. At higher doses, this compound induced higher lymphocyte responsiveness and significantly increased nonspecific phagocytosis of both neutrophils and monocytes . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. It belongs to the class of cephalosporins, which are known to behave as relatively efficient chelating agents . This compound forms complexes with metal ions such as Cu2+, Zn2+, Fe3+, Co2+, and Al3+, which can affect its antibacterial activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is approximately 81% bound to plasma proteins, chiefly albumin . After administration, this compound reaches minimum inhibitory concentrations approximately 2–3 hours later, maintaining it for several hours . The drug distributes into many tissues, ensuring its effectiveness against bacterial infections . The transporters and binding proteins involved in the localization and accumulation of this compound within cells and tissues require further study to fully understand its distribution dynamics .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are essential for understanding its mechanism of action. This compound’s targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been extensively studied. Its interactions with penicillin-binding proteins and toll-like receptors suggest that it may localize to specific subcellular compartments involved in immune response and bacterial cell wall synthesis .

Properties

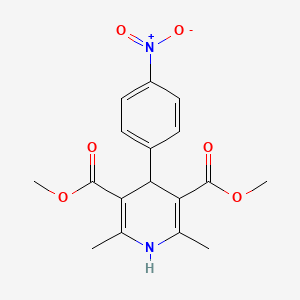

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cefodizime sodium involves the reaction of two key starting materials, cefotaxime sodium and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The reaction is carried out in several steps to produce the final product.", "Starting Materials": [ "Cefotaxime sodium", "1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "1. Cefotaxime sodium is dissolved in water and the pH is adjusted to 8-9 with sodium hydroxide.", "2. 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is dissolved in ethanol and added to the cefotaxime sodium solution.", "3. The reaction mixture is stirred at room temperature for several hours.", "4. Hydrochloric acid is added to the reaction mixture to adjust the pH to 3-4.", "5. The resulting precipitate is filtered and washed with water.", "6. The product is purified by recrystallization from ethanol and water to obtain Cefodizime sodium." ] } | |

CAS No. |

86329-79-5 |

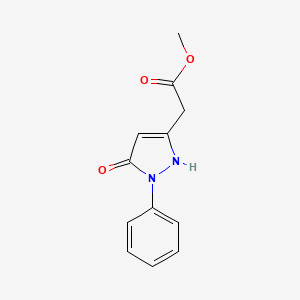

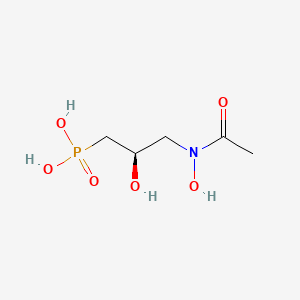

Molecular Formula |

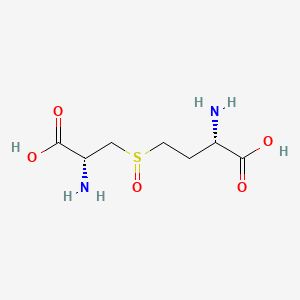

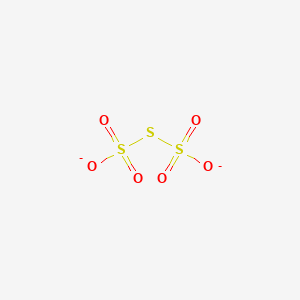

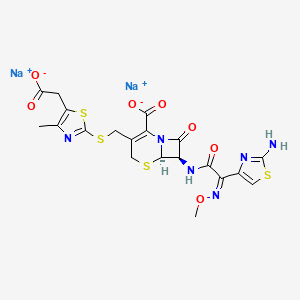

C20H18N6Na2O7S4 |

Molecular Weight |

628.6 g/mol |

IUPAC Name |

disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H20N6O7S4.2Na/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9;;/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32);;/q;2*+1/p-2/b25-12+;;/t13-,17-;;/m1../s1 |

InChI Key |

WBOBLQIRACJNPA-QQFCNTMUSA-L |

Isomeric SMILES |

CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] |

SMILES |

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cefodizime sodium?

A: this compound is a third-generation cephalosporin antibiotic. Like other cephalosporins, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death. []

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C20H20N5NaO7S3. Its molecular weight is 581.58 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A: Yes, research has utilized various spectroscopic techniques to characterize this compound. Infrared ATR and Raman spectroscopy have been used to provide evidence of intermolecular hydrogen bonds, particularly in the context of this compound solvates. [] This information is crucial for understanding the structural features and interactions of the compound.

Q4: How stable is this compound in different solutions and temperatures?

A: this compound for injection demonstrated stability in 10% glucose injection for at least 6 hours at room temperature. [] Similarly, it remained stable in 5% glucose injection for 6 hours at room temperature when mixed with dexamethasone sodium phosphate injection. [] Another study demonstrated the stability of this compound in a mixed solution with insulin injection within 5% glucose injection for 12 hours at room temperature. [] Further research indicated that this compound for injection remains stable in glucose and sodium chloride injection for 6 hours at room temperature, exhibiting no significant changes in various parameters like appearance, pH, content of solutions, and related substances. []

Q5: What are some of the challenges in formulating this compound for pharmaceutical applications?

A: One challenge is ensuring the stability of this compound during storage and administration. Research has explored the impact of water content on the formation of high molecular polymers in this compound, using gel filtration chromatography. [] Results indicated that increased water content leads to a significant increase in polymer content. [] This finding underscores the importance of controlling water content during formulation to mitigate the formation of these polymers, which could potentially impact the drug's efficacy and stability.

Q6: Are there any strategies to improve the stability of this compound formulations?

A: The invention of this compound hydrate aims to address the issue of storage stability. [] This specific form of this compound exhibits improved stability compared to its anhydrous counterpart. The development of a childhood this compound pharmaceutical composition further contributes to formulation advancements. [] This composition, which combines this compound for injection with a low-sodium carrier transfusion, simplifies clinical application steps and reduces the clinical risk associated with sodium overload in children, ultimately improving the safety and quality of this compound administration in pediatric patients. []

Q7: What analytical methods are used to determine the quality and purity of this compound?

A: High-Performance Liquid Chromatography (HPLC) is frequently employed to assess the purity of this compound and detect impurities. Studies have compared different HPLC methods outlined in the Japanese Pharmacopoeia and Chinese Pharmacopeia for analyzing impurity profiles of this compound from various manufacturers. [] Additionally, gas chromatography, coupled with a flame ionization detector (FID), has been successfully employed to detect residual solvents in this compound, ensuring the safety and quality of the final product. [] This method demonstrates good linearity and high recovery rates for common solvents like acetone, acetonitrile, and dichloromethane. []

Q8: How is the bacterial endotoxin level in this compound for injection determined?

A: The bacterial endotoxin test, as described in the Chinese Pharmacopoeia (Edition 2005, Volume II), is used to determine endotoxin levels in this compound for injection. [] This test is essential to ensure the safety of the injectable formulation.

Q9: What is known about the toxicity profile of this compound?

A: Extensive research has been conducted on the toxicity of this compound. Studies in rats have investigated its nephrotoxicity, comparing its effects with other cephalosporin antibiotics. [] Results indicated that this compound exhibited lower nephrotoxic potential compared to cephaloridine, but higher than cefazolin and cefmetazol. [] Further studies in mice evaluated the peri- and postnatal toxicity of this compound, with findings suggesting a no-effect dose level of 1000 mg/kg/day for dams and 300 mg/kg/day for their offspring. []

Q10: Are there any known adverse effects associated with this compound use?

A: While generally considered safe, a case report highlighted a 74-year-old male patient experiencing this compound-induced delayed drug eruption with liver damage. [] This case underscores the importance of monitoring for potential adverse effects and emphasizes the need for further research to fully elucidate the safety profile of this compound.

Q11: Has any research been done on the crystallization process of this compound?

A: Yes, the crystallization process of this compound has been extensively studied. Research utilizing induction time measurements and in situ Raman spectroscopy has provided insights into the mechanisms of this compound crystallization. [] Findings suggest that heterogeneous nucleation is dominant at lower supersaturation levels, while homogeneous nucleation becomes the primary mechanism at higher supersaturation. [] These insights are valuable for optimizing crystallization processes and controlling crystal size and morphology, which in turn can impact the drug's dissolution rate, bioavailability, and overall efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.